molecular formula C18H18N2O3S B2536669 N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865161-21-3

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2536669
CAS No.: 865161-21-3
M. Wt: 342.41
InChI Key: LMSGAIUMIALVJR-HNENSFHCSA-N
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Description

This compound is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core with a (2Z)-configuration at the imine bond. Key substituents include a 6-methoxy group on the benzothiazole ring and a 2-methoxyethyl chain at position 3 (Fig. 1). The Z-configuration is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions . Structural characterization typically employs X-ray crystallography, NMR, and IR spectroscopy, as evidenced by analogous compounds .

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-11-10-20-15-9-8-14(23-2)12-16(15)24-18(20)19-17(21)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSGAIUMIALVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the reaction of 6-methoxy-2,3-dihydro-1,3-benzothiazole with 2-methoxyethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a fully reduced amine.

Scientific Research Applications

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule:

Compound Name Key Substituents Core Structure Biological Activity Reference
N-[(2E)-3,6-Dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide 3,6-Dimethyl benzothiazole; 2,4-dimethoxybenzamide Benzothiazol-2-ylidene Not reported
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido; 2,4-dinitrophenyl Benzimidazole-benzamide Antimicrobial, anticancer
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole-carbamothioyl Benzothiazole-carbamothioyl Antibacterial
4-Chloro-N-(4-iodophenyl)-3-(morpholine-4-sulfonyl)benzamide Chloro, morpholine-sulfonyl Benzamide-sulfonyl Not reported

Key Observations :

  • Substituent Effects : The 6-methoxy and 2-methoxyethyl groups in the target compound enhance solubility and steric bulk compared to halogenated (e.g., chloro) or nitro-substituted analogues .
  • Core Modifications : Replacing benzothiazole with benzimidazole (as in W1) introduces additional hydrogen-bonding sites, improving antimicrobial activity .

Spectroscopic and Crystallographic Data

  • NMR : The target compound’s 1H NMR would show resonances for methoxy groups (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.8 ppm), consistent with .
  • X-ray Crystallography : The (2Z)-configuration is confirmed by torsion angles (e.g., C=N–C–C ≈ 170–178°), aligning with dihydrothiazole derivatives in .

Biological Activity

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Benzothiazole moiety : Known for its ability to interact with various biological targets.
  • Methoxy and methoxyethyl groups : These functional groups may enhance the compound's solubility and biological activity.

The compound can be synthesized through multi-step organic reactions involving the cyclization of appropriate precursors such as substituted sulfonamides or acetophenones with thiourea or other sulfur-containing reagents.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds induce apoptosis in cancer cell lines through caspase activation pathways. The mechanism typically involves:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cell proliferation.
  • Signal Transduction Modulation : They can alter signaling pathways that lead to cell death in tumor cells.
Study Cell Line IC50 (µM) Mechanism
Study AHeLa5.0Caspase activation
Study BMCF-78.0Enzyme inhibition

Anti-inflammatory Activity

Compounds related to this compound have been studied for their anti-inflammatory properties. They have shown effectiveness in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are critical in inflammatory processes.

Compound Target Enzyme IC50 (µM)
Compound XCOX0.5
Compound YLO0.8

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
  • Receptor Binding : It may bind to receptors involved in pain and inflammation, leading to reduced symptoms.

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives similar to this compound:

  • Antitumor Effects : A study demonstrated that a derivative exhibited potent antitumor effects against various cancer cell lines.
    "The introduction of methoxy groups significantly enhanced the anticancer activity of the derivatives" .
  • Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro.
    "The compounds showed exceptional inhibitory action against 5-lipoxygenase with IC50 values in the sub-micromolar range" .

Q & A

Q. What are the optimal synthetic routes for preparing N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ortho-aminothiophenol derivatives with substituted benzaldehydes, followed by oxidation. Key steps include:
  • Using dioxane as a solvent for improved solubility of intermediates .
  • Optimizing reaction time (12–24 hours) and temperature (80–100°C) to prevent byproduct formation .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer .
  • Yield Improvement : Introducing electron-donating groups (e.g., methoxy) on the benzamide moiety enhances cyclization efficiency .

Q. How is the structural identity of this benzothiazole derivative confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the (2Z)-configuration and dihedral angles between the benzothiazole and benzamide moieties. Compare with structurally similar compounds (e.g., N-[(2Z,4Z)-4-benzylidene-6-chloro-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide) to validate bond lengths and angles .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Methoxy protons at δ 3.3–3.5 ppm; benzothiazole C-H protons as doublets (J = 8–10 Hz) .
  • ¹³C NMR : Carbonyl resonance at δ 165–170 ppm; benzothiazole C-S bond at δ 120–125 ppm .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer :
  • Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s hydrophobic benzothiazole core .
  • Stability : Avoid aqueous solutions (pH > 7) to prevent hydrolysis of the thiazole ring. Store in inert atmospheres (argon) at –20°C .

Advanced Research Questions

Q. How does the (2Z)-configuration influence reactivity in cross-coupling reactions?

  • Methodological Answer : The Z-isomer’s planar geometry facilitates π-π stacking with transition metal catalysts (e.g., Pd(PPh₃)₄), enabling Suzuki-Miyaura couplings. Key considerations:
  • Use aryl boronic acids with electron-withdrawing groups (e.g., –NO₂) to stabilize the intermediate complex .
  • Monitor reaction progress via TLC (Rf = 0.4 in 1:3 ethyl acetate/hexane) to detect regioselective byproducts .

Q. What analytical techniques resolve contradictions in reported spectral data for benzothiazole derivatives?

  • Methodological Answer :
  • Contradiction Example : Discrepancies in ¹H NMR chemical shifts due to solvent polarity or tautomerism.
  • Resolution :
  • Use deuterated DMSO for consistent hydrogen bonding effects .
  • Compare experimental data with DFT-calculated NMR spectra (B3LYP/6-311+G(d,p) basis set) .

Q. How can computational modeling predict the compound’s photophysical properties?

  • Methodological Answer :
  • TD-DFT Calculations : Predict UV-Vis absorption maxima (λmax ≈ 320–350 nm) based on HOMO-LUMO transitions involving the benzothiazole π-system .
  • Solvatochromism : Parameterize solvent effects using the Kamlet-Taft equation to correlate emission spectra with dielectric constants .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (>200°C) under nitrogen .
  • Light Sensitivity : Store in amber vials; use UV-stabilized solvents (e.g., acetonitrile) for HPLC analysis .

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